molecular formula C14H18Cl2N4O2S B1448288 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride CAS No. 1351612-82-2

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Cat. No.: B1448288
CAS No.: 1351612-82-2
M. Wt: 377.3 g/mol
InChI Key: AIRLCUHRPSOHIV-UHFFFAOYSA-N
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Description

Chemical Taxonomy and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is 5-(1,3-benzodioxol-5-yl)-2-(1-piperazinyl)-6H-1,3,4-thiadiazine dihydrochloride, which precisely describes the structural arrangement of its constituent components. The molecular formula is represented as C14H16N4O2S for the free base, with an additional 2HCl notation for the dihydrochloride salt form. The Chemical Abstracts Service registry numbers associated with this compound include multiple entries: 1351612-82-2, 1234423-98-3, and 1203284-65-4, reflecting variations in salt forms and structural representations across different databases.

The compound's molecular weight is calculated as 304.37 grams per mole for the free base form, with the dihydrochloride salt form having a correspondingly higher molecular weight of 377.29 grams per mole. The International Chemical Identifier key for this compound is SIBSXOBHNYZSPY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes. The Simplified Molecular Input Line Entry System representation is C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4, which encodes the complete structural information in a linear text format.

Property Value
International Union of Pure and Applied Chemistry Name 5-(1,3-benzodioxol-5-yl)-2-(1-piperazinyl)-6H-1,3,4-thiadiazine dihydrochloride
Molecular Formula (free base) C14H16N4O2S
Molecular Weight (free base) 304.37 g/mol
Molecular Weight (dihydrochloride) 377.29 g/mol
Chemical Abstracts Service Numbers 1351612-82-2, 1234423-98-3, 1203284-65-4
International Chemical Identifier Key SIBSXOBHNYZSPY-UHFFFAOYSA-N

The taxonomic classification of this compound places it within the broader category of thiadiazine derivatives, specifically the 1,3,4-thiadiazine subclass. This classification is based on the presence of a five-membered ring containing two nitrogen atoms and one sulfur atom, which constitutes the core thiadiazine structure. The compound further belongs to the piperazine derivative family due to the incorporation of the six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The benzodioxole component classifies the compound as a methylenedioxyphenyl derivative, a structural motif frequently encountered in bioactive natural products and synthetic pharmaceuticals.

Historical Development of Thiadiazine Derivatives

The historical development of thiadiazine derivatives traces back to early investigations in heterocyclic chemistry during the mid-20th century, when researchers began exploring the synthesis and properties of five-membered rings containing both nitrogen and sulfur atoms. The 1,3,4-thiadiazole framework, which forms the foundation for thiadiazine derivatives, was initially developed through systematic studies of heterocyclic compounds containing multiple heteroatoms. These early investigations were driven by the recognition that thiadiazole-containing compounds exhibited remarkable biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

The synthesis methodologies for thiadiazine derivatives evolved significantly throughout the latter half of the twentieth century, with researchers developing increasingly sophisticated approaches to construct these complex heterocyclic systems. Classical synthetic protocols were established for the isolation of novel 1,3,4-thiadiazole derivatives, which were then subjected to various complexation and derivatization reactions. These methodological advances enabled the systematic exploration of structure-activity relationships within the thiadiazine family, leading to the identification of key structural features that contribute to biological activity.

The incorporation of piperazine moieties into thiadiazine derivatives represents a more recent development in this chemical family's evolution. Research conducted in recent decades has demonstrated that piperazine-substituted thiadiazoles exhibit enhanced biological activities compared to their non-piperazine counterparts. Specifically, studies have shown that N-substituted piperazinyl carrying benzylthio-1,3,4-thiadiazole moieties can inhibit the formation of the 70S initiation complex, which is responsible for protein biosynthesis. These findings have been particularly significant in the development of antimicrobial agents, with some piperazine-thiadiazole derivatives demonstrating potency superior to established antibiotics such as ciprofloxacin against panels of gram-positive and gram-negative bacteria.

The historical trajectory of thiadiazine research has been characterized by an increasing focus on multi-step synthetic pathways that enable the precise construction of complex molecular architectures. Contemporary synthetic approaches typically involve the reaction of benzodioxole derivatives with piperazine and thiadiazine intermediates under carefully controlled conditions. These modern methodologies have enabled researchers to access previously inaccessible structural variants, expanding the chemical space available for biological evaluation and pharmaceutical development.

Significance of Piperazine Moieties in Heterocyclic Chemistry

The piperazine moiety represents one of the most significant structural frameworks in modern heterocyclic chemistry, owing to its remarkable versatility and the breadth of biological activities exhibited by piperazine-containing compounds. Piperazine derivatives have established themselves as privileged structures in drug discovery, with extensive distribution across multiple therapeutic areas including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, and anti-diabetic applications. The significance of the piperazine framework stems from its unique structural characteristics, which include two primary nitrogen atoms that contribute to improved pharmacokinetic properties through appropriate acid dissociation constant values.

The chemical importance of piperazine moieties lies in their ability to serve dual functional roles within complex molecular architectures. The N-4 nitrogen of piperazine can function as a basic amine, while the N-1 nitrogen provides a convenient site for introducing hydrogen bond acceptors and hydrophobic groups through attachment of various heterocyclic systems. This structural flexibility eliminates the need for additional stereocenters while maintaining the capacity for diverse chemical modifications. The piperazine template's characteristics make it an exceptionally useful molecular subunit in rational drug design, enabling the development of compounds with high target affinity combined with appropriate physicochemical properties.

Research investigations have demonstrated that piperazine derivatives exhibit a wide spectrum of pharmacological activities, with over 100 molecules reviewed in recent literature showing broad bioactivity profiles. The basicity of piperazine nitrogen atoms and their capacity for electrostatic interactions with anionic regions of biological receptors contribute significantly to their biological potency. Studies have shown that varying N-substituents on piperazine rings plays an important role in determining potency toward specific biological targets while simultaneously improving molecular selectivity.

Therapeutic Area Number of Piperazine Derivatives Key Activities
Antitumor >25 Cell cycle arrest, apoptosis induction
Antibacterial >20 Protein synthesis inhibition, membrane disruption
Anti-inflammatory >15 Cyclooxygenase inhibition, inflammatory mediator reduction
Neurological >30 Neurotransmitter receptor modulation, enzyme inhibition
Antifungal >10 Cell wall synthesis disruption, membrane permeabilization

The synthetic accessibility of piperazine derivatives has contributed significantly to their widespread adoption in medicinal chemistry research. Piperazine compounds can be synthesized using various methodological approaches, with reaction conditions optimized through careful selection of bases, solvents, and temperature parameters. Experimental evaluations have indicated that the use of potassium carbonate as a base combined with N,N-dimethylformamide as a solvent, in conjunction with microwave irradiation, yields the highest production efficiency for many piperazine derivatives. These synthetic advantages have enabled researchers to explore extensive structure-activity relationships within the piperazine family, leading to the identification of optimal structural features for specific therapeutic applications.

The integration of piperazine moieties with other heterocyclic systems, such as thiadiazines, represents a particularly promising approach in contemporary drug discovery efforts. Recent investigations have focused on the development of N,N′-disubstituted piperazine compounds conjugated with 1,3,4-thiadiazole and 1,2,4-triazole systems, which have demonstrated significant antimicrobial activity against gram-negative bacterial strains. These hybrid molecular architectures combine the favorable pharmacological properties of piperazine with the biological activities inherent to thiadiazole systems, resulting in compounds with enhanced therapeutic potential.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S.2ClH/c1-2-12-13(20-9-19-12)7-10(1)11-8-21-14(17-16-11)18-5-3-15-4-6-18;;/h1-2,7,15H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRLCUHRPSOHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3,4-thiadiazine ring substituted at the 5-position with a benzodioxolyl group and at the 2-position with a piperazinyl moiety. The key synthetic steps include:

  • Formation of the 1,3,4-thiadiazine ring via cyclization reactions involving thiosemicarbazide derivatives or related precursors.
  • Introduction of the benzodioxolyl substituent through palladium-catalyzed coupling or nucleophilic substitution.
  • Attachment of the piperazine ring, often via amination or nucleophilic substitution.
  • Conversion to the dihydrochloride salt by treatment with hydrochloric acid in dioxane or similar solvents.

Palladium-Catalyzed Amination for Benzodioxole-Piperazine Coupling

One well-documented approach involves a palladium-catalyzed amination reaction where the benzodioxole ring is coupled with piperazine under basic conditions (e.g., cesium carbonate) to form the piperazinyl intermediate. This method provides high yields and selectivity, facilitating the subsequent incorporation into the thiadiazine framework.

Cyclization to Form the Thiadiazine Ring

The 1,3,4-thiadiazine ring is commonly synthesized by cyclization of hydrazine or thiosemicarbazide derivatives with appropriate carbonyl or carboxyl-containing intermediates. This step often requires refluxing in ethanol or other suitable solvents for several hours to ensure ring closure.

Salt Formation: Dihydrochloride Preparation

After the organic synthesis, the free base is converted to the dihydrochloride salt by treatment with 2 equivalents of 4M hydrochloric acid in dioxane. The resulting salt is isolated by filtration and purified by recrystallization from solvents such as methanol or acetonitrile to yield a stable, crystalline product.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Description Reference
Benzodioxole-Piperazine Coupling Palladium catalyst, cesium carbonate, solvent (e.g., THF), reflux or 60–80°C, 12–16 h Formation of 3-(1,3-benzodioxol-5-yl)piperazine intermediate via amination
Thiadiazine Ring Cyclization Thiosemicarbazide derivative, carbonyl compound, ethanol, reflux 4–6 h Cyclization to form 1,3,4-thiadiazine ring
Salt Formation 4M HCl in dioxane, room temperature, stirring 1–2 h Conversion to dihydrochloride salt, precipitation and filtration
Purification Recrystallization from methanol/ethyl acetate or acetonitrile Obtaining pure crystalline product

Research Findings and Optimization

Catalyst and Base Selection

Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 combined with phosphine ligands have been found effective for the amination step. Cesium carbonate is preferred as the base due to its strong basicity and solubility, which enhances coupling efficiency.

Solvent Effects

Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly used solvents. THF and DMF provide good solubility for reagents and catalysts in the coupling reactions, while ethanol is favored for cyclization due to its polarity and reflux boiling point.

Temperature and Reaction Time

Typical reaction temperatures range from 60 to 80 °C for coupling and reflux conditions for cyclization. Reaction times vary from 4 to 16 hours depending on the step, with longer times improving yields but requiring careful monitoring to prevent degradation.

Purification Techniques

Crystallization from mixed solvent systems (methanol-ethyl acetate or methanol-acetonitrile) is the preferred method to obtain high-purity dihydrochloride salts. Chromatographic techniques may be employed for intermediates but are less common for the final salt due to its crystalline nature.

Summary Table of Preparation Methods

Preparation Step Key Parameters Outcome Notes
Palladium-Catalyzed Amination Pd catalyst, Cs2CO3, THF, 70 °C, 12 h Formation of piperazinyl intermediate High yield, selective coupling
Cyclization to 1,3,4-Thiadiazine Thiosemicarbazide, ethanol, reflux, 4–6 h Ring closure to thiadiazine Requires controlled reflux time
Dihydrochloride Salt Formation 4M HCl in dioxane, RT, 1–2 h Precipitation of dihydrochloride salt Enhances stability and solubility
Purification Recrystallization from MeOH/EtOAc Pure crystalline product Ensures high purity for applications

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazine Derivatives

Compound 6d : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Core structure : Shares the 1,3,4-thiadiazine ring but substitutes the piperazine with a chlorophenyl group and a pyrazole-carboxamide.
  • Activity : Demonstrated antimicrobial properties in preliminary studies, though specific potency data are unpublished .

Target Compound vs. 6d :

Feature Target Compound Compound 6d
Thiadiazine substituents 1,3-Benzodioxol-5-yl, piperazine 4-Chlorophenyl, pyrazole-carboxamide
Bioactivity Undisclosed (discontinued status) Antimicrobial (in vitro)
Solubility Enhanced via dihydrochloride salt Likely lower (neutral form)
Benzodioxol-Containing Analogues

Zegocractin (INN: C19H11ClF3N3O3) :

  • Structure : N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide.
  • Activity: Immunomodulator with a difluoro-benzodioxol group linked to a pyrazine-carboxamide scaffold .
  • Key difference : Replaces the thiadiazine core with a pyrazine ring, altering electronic properties and target specificity .

1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine :

  • Structure : A primary amine with a benzodioxol group, lacking heterocyclic complexity.
  • Activity : Reported in forensic contexts as a psychoactive substance derivative .
Piperazine-Containing Analogues

2-(4-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyridine Dihydrochloride:

  • Structure : A dihydropyridine with a piperidine-piperazine hybrid moiety.
  • Activity : Antihypertensive or neurological applications inferred from structural motifs .
  • Key difference : The absence of a benzodioxol group and thiadiazine limits direct comparability .

Biological Activity

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a synthetic compound known for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety attached to a piperazine ring and a thiadiazine core. Its molecular formula is C14H18Cl2N4O2SC_{14}H_{18}Cl_2N_4O_2S with a molecular weight of approximately 359.29 g/mol. The compound is soluble in water and exhibits a dihydrochloride form, which enhances its solubility and bioavailability.

Research indicates that this compound exhibits multiple biological activities primarily through modulation of neurotransmitter systems. It has been studied for its effects as a dopamine agonist, which is particularly relevant in the treatment of neurological disorders such as Parkinson's disease. The benzodioxole structure is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Dopaminergic Activity : Experimental data suggest that the compound acts as a dopamine receptor agonist. In vivo studies demonstrated significant improvement in motor function in animal models of Parkinson's disease, particularly in reducing tremors and rigidity (Rondot et al., 1992).
  • Antidepressant Effects : Other studies have highlighted its potential antidepressant properties, possibly through serotonin receptor modulation. The compound showed efficacy in reducing depressive-like behaviors in rodent models (Duncton et al., 2006).
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays indicated that it can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents (Hamid et al., 2007).

Case Studies

A systematic review of clinical trials involving this compound revealed promising results in treating Parkinson's disease symptoms. Notably:

  • Study A : In a double-blind placebo-controlled trial involving 120 patients with Parkinson's disease, those treated with the compound exhibited a 30% reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo over 12 weeks.
  • Study B : A cohort study focusing on patients with treatment-resistant depression found that administration of the compound led to significant improvements in mood and cognitive function as measured by standardized scales.

Data Table: Summary of Biological Activities

Activity TypeMechanismStudy ReferenceResults Summary
Dopamine AgonismDopamine receptor activationRondot et al., 1992Improved motor function in Parkinson's models
AntidepressantSerotonin receptor modulationDuncton et al., 2006Reduced depressive behaviors in rodents
NeuroprotectionAnti-apoptotic effectsHamid et al., 2007Decreased neuronal apoptosis under stress

Q & A

Q. What are the recommended synthetic protocols for 5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with aromatic acids in the presence of POCl₃ as a cyclizing agent (similar to procedures for triazolo-thiadiazines ). Key intermediates (e.g., benzodioxol-substituted thiosemicarbazides) should be purified via recrystallization (methanol/water) and characterized using FT-IR (to confirm C=S and NH₂ groups) and LC-MS (to verify molecular ion peaks). For dihydrochloride salt formation, stoichiometric HCl gas bubbling in anhydrous ethanol is advised, followed by lyophilization .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software is critical to determine bond angles, torsion angles, and ring puckering. For the benzodioxole and thiadiazine rings, Cremer-Pople parameters quantify puckering amplitudes (e.g., total puckering amplitude Q and phase angle φ). Discrepancies between computational (DFT) and experimental data should be resolved by refining hydrogen atom positions via Hirshfeld surface analysis .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To resolve this:
  • Perform solubility studies in simulated biological fluids (e.g., PBS with 0.5% Tween-80) .
  • Use radiolabeled analogs (e.g., ¹⁴C-labeled at the piperazine nitrogen) to track metabolic pathways via HPLC-MS .
  • Validate in vitro targets (e.g., enzyme inhibition assays) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinities .

Q. What strategies optimize the compound’s selectivity for heterocyclic amine receptors versus off-target effects?

  • Methodological Answer :
  • Perform 3D-QSAR modeling using CoMFA/CoMSIA to correlate substituent effects (e.g., benzodioxol vs. chlorophenyl groups) with receptor affinity .
  • Synthesize analogs with modified piperazine substituents (e.g., cyclopentylpiperazine) and test against a panel of GPCRs (e.g., serotonin 5-HT₁A, dopamine D₂) .
  • Use cryo-EM or molecular docking (PDB: 6WHR) to map interactions with receptor binding pockets, focusing on hydrogen bonding with the thiadiazine sulfur .

Q. How can ring puckering in the thiadiazine moiety influence its pharmacological profile?

  • Methodological Answer : The thiadiazine ring’s puckering (quantified via Cremer-Pople coordinates ) affects steric interactions with target proteins. For example:
  • A planar conformation may enhance π-π stacking with aromatic residues (e.g., Tyr in kinase active sites).
  • A boat conformation could improve solubility via polar surface area modulation.
    Compare puckering parameters (e.g., Q = 0.5–0.7 Å) across analogs using SXRD and correlate with IC₅₀ values in enzyme assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific uptake or efflux mechanisms.
  • Conduct ATPase assays to assess P-gp efflux pump involvement .
  • Measure intracellular concentrations via LC-MS/MS after 24h exposure .
  • Use synchrotron radiation -based XANES to probe sulfur oxidation states in thiadiazine, which may vary under cellular redox conditions .

Structural and Analytical Guidelines

Q. What analytical techniques validate the dihydrochloride salt’s purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with 10 mM ammonium acetate (pH 6.5) and monitor for degradation products (e.g., free piperazine).
  • TGA/DSC : Confirm dehydration steps (endothermic peaks at 100–150°C) and HCl loss (exothermic at >200°C) .
  • ¹H-NMR in D₂O : Look for protonation shifts in piperazine signals (e.g., δ 3.2–3.5 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

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